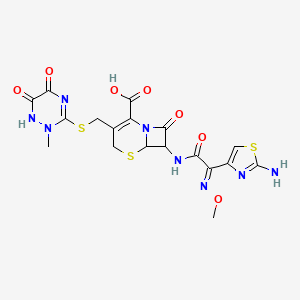
Ceftriaxone sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ceftriaxone is a third-generation cephalosporin antibiotic widely used in the treatment of bacterial infections. It is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound is particularly effective in treating severe infections such as meningitis, sepsis, and pneumonia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ceftriaxone involves multiple steps, starting from the basic cephalosporin nucleus. The process includes the acylation of the 7-amino group of the cephalosporin core with a suitable acylating agent. This is followed by the introduction of the (E)-methoxyimino group at the 3-position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of (E)-Ceftriaxone is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process also includes purification steps such as crystallization and filtration to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Ceftriaxone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of (E)-Ceftriaxone with modified functional groups, which can have different pharmacological properties.
Applications De Recherche Scientifique
(E)-Ceftriaxone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of cephalosporin antibiotics and their chemical properties.
Biology: The compound is used in microbiological studies to understand bacterial resistance mechanisms.
Medicine: (E)-Ceftriaxone is extensively used in clinical research for developing new antibiotic therapies.
Industry: It is used in the pharmaceutical industry for the production of injectable antibiotics.
Mécanisme D'action
(E)-Ceftriaxone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound is particularly effective against bacteria that produce beta-lactamase enzymes, which degrade other beta-lactam antibiotics.
Comparaison Avec Des Composés Similaires
Cefotaxime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftriaxone: A closely related compound with a similar mechanism of action but different pharmacokinetic properties.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Uniqueness: (E)-Ceftriaxone is unique due to its long half-life, which allows for once-daily dosing. It also has a high degree of stability against beta-lactamase enzymes, making it effective against resistant bacterial strains.
Propriétés
Formule moléculaire |
C18H18N8O7S3 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+ |
Clé InChI |
VAAUVRVFOQPIGI-KTZMUZOWSA-N |
SMILES isomérique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |
SMILES canonique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


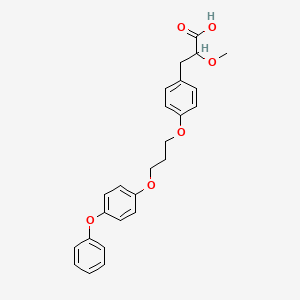
![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylheptane-2,3-diol](/img/structure/B15125846.png)
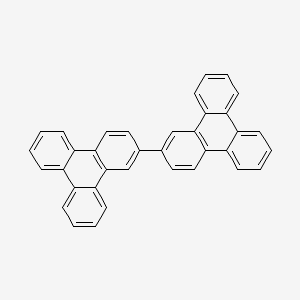

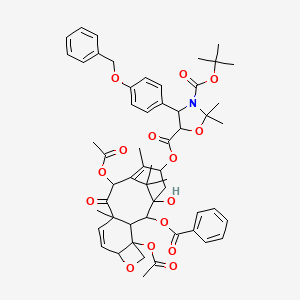

![N-[4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B15125873.png)
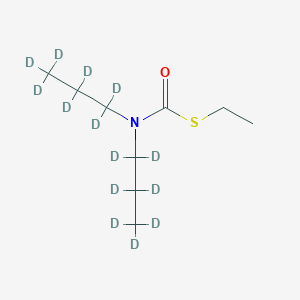

![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
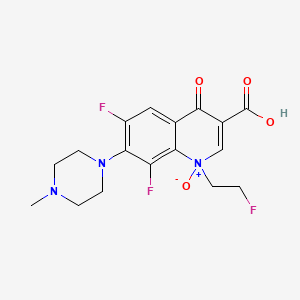
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
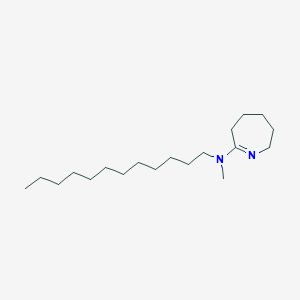
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
